REACTION_CXSMILES
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CCN(C(C)C)C(C)C.[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([CH3:19])[CH:13]=1.Br[CH2:21][CH2:22][CH2:23][C:24]#[N:25].O>CN(C=O)C.CC(OC)(C)C>[CH3:19][C:14]1[CH:13]=[C:12]([O:11][CH3:10])[CH:18]=[CH:17][C:15]=1[NH:16][CH2:21][CH2:22][CH2:23][C:24]#[N:25]
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Name
|
|
Quantity
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39 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
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Smiles
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COC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
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90 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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21 mL
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Type
|
reactant
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Smiles
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BrCCCC#N
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Name
|
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Quantity
|
270 mL
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Type
|
reactant
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Smiles
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O
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Name
|
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Quantity
|
240 mL
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Type
|
solvent
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Smiles
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CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 2 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled down to r.t.
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Type
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CUSTOM
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Details
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the phases were separated
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Type
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WASH
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Details
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The organic layer was further washed with water (150 mL)
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Type
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CUSTOM
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Details
|
evaporated to 150 mL
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Type
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ADDITION
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Details
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Fresh MTBE (150 mL) was added
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Type
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CUSTOM
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Details
|
the mixture again evaporated to 150 mL
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Type
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ADDITION
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Details
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The mixture was treated with cHex (540 mL) over 20 min
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Duration
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20 min
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Type
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WAIT
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Details
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the resulting suspension left at room temperature for 1.5 hr
|
Duration
|
1.5 h
|
Type
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FILTRATION
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Details
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The suspension was filtered
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Type
|
WASH
|
Details
|
the cake washed with a mixture MTBE (30 mL)/cHex (90 mL)
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Type
|
CUSTOM
|
Details
|
The title compound was collected as a violet solid (23.8 g, 53%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)OC)NCCCC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |